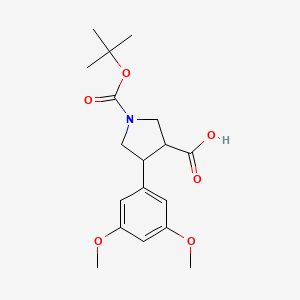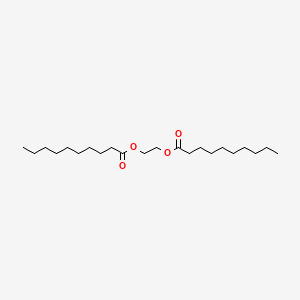
2-Decanoyloxyethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid,1,1’-(1,2-ethanediyl) ester, also known as ethane-1,2-diyl bis(decanoate), is a chemical compound with the molecular formula C22H42O4. It is an ester formed from decanoic acid and ethylene glycol. This compound is used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decanoic acid,1,1’-(1,2-ethanediyl) ester can be synthesized through the esterification reaction between decanoic acid and ethylene glycol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water formed during the reaction. The reaction can be represented as follows:
2 C10H20O2+C2H4(OH)2→C22H42O4+2H2O
Industrial Production Methods
In industrial settings, the production of decanoic acid,1,1’-(1,2-ethanediyl) ester involves large-scale esterification processes. The reaction is carried out in a continuous reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid,1,1’-(1,2-ethanediyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to decanoic acid and ethylene glycol.
Transesterification: The ester can react with other alcohols to form different esters and ethylene glycol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Decanoic acid and ethylene glycol.
Transesterification: Different esters and ethylene glycol.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Decanoic acid,1,1’-(1,2-ethanediyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Used in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of decanoic acid,1,1’-(1,2-ethanediyl) ester involves its interaction with biological membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases to release decanoic acid and ethylene glycol, which can further interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid, 1,2-ethanediyl ester: Similar ester formed from hexadecanoic acid and ethylene glycol.
Decanoic acid, 1-[(phosphonooxy)methyl]-1,2-ethanediyl ester: Another ester with a phosphonooxy group.
Uniqueness
Decanoic acid,1,1’-(1,2-ethanediyl) ester is unique due to its specific chain length and the presence of ethylene glycol as the diol component. This gives it distinct physical and chemical properties, making it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
627-85-0 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-decanoyloxyethyl decanoate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-21(23)25-19-20-26-22(24)18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Clé InChI |
HFSVAOMVBYXXBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCC |
Numéros CAS associés |
75752-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
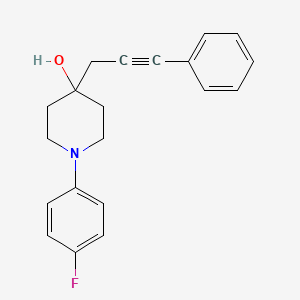
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)
![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)
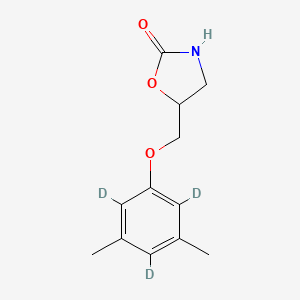

![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)
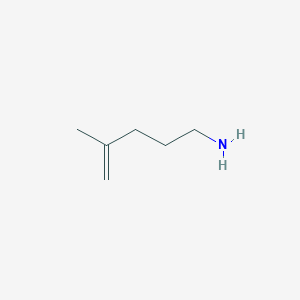

![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)

